Desacetylravidomycine

Vue d'ensemble

Description

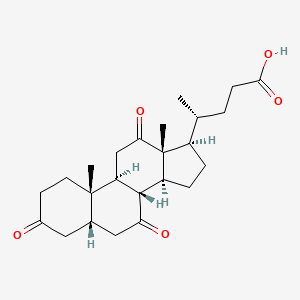

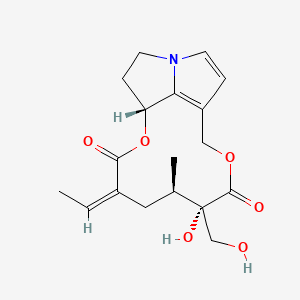

La désacétylravidomycine est un métabolite microbien produit par la bactérie du sol Streptomyces sp. WK-6326 . Elle appartient à la famille de la ravidomycine, connue pour ses propriétés antitumorales et antimicrobiennes . La désacétylravidomycine a suscité l’intérêt en raison de ses activités antibiotiques et anticancéreuses dépendantes de la lumière .

Applications De Recherche Scientifique

Deacetylravidomycin has a wide range of scientific research applications:

Mécanisme D'action

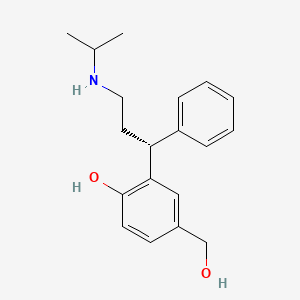

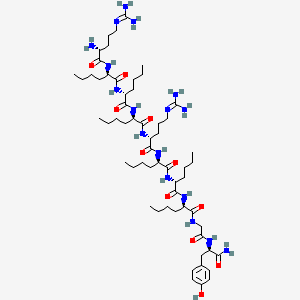

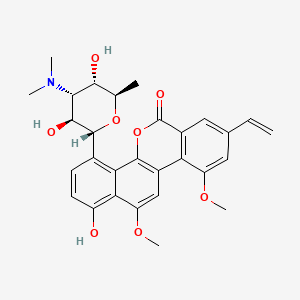

La désacétylravidomycine exerce ses effets en inhibant la transduction du signal de l’interleukine-4 (IL-4) . Elle inhibe spécifiquement l’expression de CD23 induite par l’IL-4 dans les cellules U937 sans provoquer d’effets cytotoxiques . La structure du composé, qui comprend un cycle de benzonaphtopyranone lié à un glycoside, est cruciale pour son activité inhibitrice .

Composés similaires :

Ravidomycine : Un autre membre de la famille de la ravidomycine avec des propriétés antitumorales et antimicrobiennes similaires.

Désacétylravidomycine M : Un composé structurellement apparenté qui inhibe la transduction du signal de l’IL-4 plus efficacement que la désacétylravidomycine.

N-oxyde de désacétylravidomycine : Un nouvel antibiotique avec une structure similaire mais des propriétés biologiques différentes.

Unicité : La désacétylravidomycine est unique en raison de ses activités antibiotiques et anticancéreuses dépendantes de la lumière, qui ne sont pas couramment observées chez les autres membres de la famille de la ravidomycine . Sa capacité à inhiber la transduction du signal de l’IL-4 sans effets cytotoxiques la distingue encore des composés similaires .

Analyse Biochimique

Biochemical Properties

Desacetylravidomycin plays a crucial role in biochemical reactions, particularly as a topoisomerase II inhibitor. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, Desacetylravidomycin interferes with the DNA replication process, leading to the accumulation of DNA breaks and ultimately cell death. This compound also interacts with other biomolecules, such as proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

Desacetylravidomycin exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in human colon carcinoma cell lines, particularly when activated by light. This light-dependent activity enhances its ability to damage DNA, leading to cell death. Additionally, Desacetylravidomycin influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis, a programmed cell death mechanism, in cancer cells .

Molecular Mechanism

The molecular mechanism of Desacetylravidomycin involves its binding interactions with topoisomerase II, leading to the inhibition of this enzyme’s activity. This inhibition results in the accumulation of DNA breaks, which triggers cell death pathways. Desacetylravidomycin also affects gene expression by inducing DNA damage, which activates various DNA repair mechanisms and stress response pathways. These molecular interactions contribute to its potent antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetylravidomycin have been observed to change over time. The compound’s stability and degradation are influenced by light exposure, which enhances its cytotoxic effects. Long-term studies have shown that Desacetylravidomycin can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. These temporal effects highlight the importance of light activation in maximizing the compound’s therapeutic potential .

Dosage Effects in Animal Models

The effects of Desacetylravidomycin vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Desacetylravidomycin is involved in various metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By targeting key enzymes involved in DNA replication and repair, Desacetylravidomycin disrupts cellular homeostasis, leading to cell death .

Transport and Distribution

Within cells and tissues, Desacetylravidomycin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is also affected by factors such as blood perfusion and tissue binding, which determine its bioavailability and effectiveness .

Subcellular Localization

Desacetylravidomycin exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase II. This localization is facilitated by targeting signals and post-translational modifications that direct Desacetylravidomycin to the nucleus. Its presence in the nucleus is essential for inducing DNA damage and triggering cell death pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La désacétylravidomycine est généralement isolée du bouillon de culture de Streptomyces sp. WK-6326. Le processus d’isolement implique une extraction par solvant, suivie d’une chromatographie sur colonne de gel de silice et d’une chromatographie liquide haute performance (HPLC) . La structure de la désacétylravidomycine a été élucidée à l’aide d’études spectroscopiques, notamment des mesures de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle : La production industrielle de la désacétylravidomycine implique une fermentation à grande échelle de Streptomyces sp. WK-6326. Le bouillon de fermentation est soumis à une extraction par solvant et le composé est purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La désacétylravidomycine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité biologique .

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder la désacétylravidomycine.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour les réactions de réduction.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de la désacétylravidomycine, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

La désacétylravidomycine a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Ravidomycin: Another member of the ravidomycin family with similar antitumor and antimicrobial properties.

Deacetylravidomycin M: A structurally related compound that inhibits IL-4 signal transduction more effectively than deacetylravidomycin.

Deacetylravidomycin N-oxide: A new antibiotic with a similar structure but different biological properties.

Uniqueness: Deacetylravidomycin is unique due to its light-dependent antibiotic and anticancer activities, which are not commonly observed in other members of the ravidomycin family . Its ability to inhibit IL-4 signal transduction without cytotoxic effects further distinguishes it from similar compounds .

Propriétés

IUPAC Name |

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008241 | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-27-2 | |

| Record name | Desacetylravidomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.